Spectroscopic Elucidation of 1-(3-Methylphenyl)-1-cyclopropylethanol: A Technical Framework
Spectroscopic Elucidation of 1-(3-Methylphenyl)-1-cyclopropylethanol: A Technical Framework
Structural Context and Analytical Rationale
1-(3-Methylphenyl)-1-cyclopropylethanol (CAS: 81390-88-7) is a sterically encumbered tertiary alcohol characterized by an m-tolyl group and a highly strained cyclopropyl ring. In drug development and materials science, such motifs are strategically deployed to lock molecular conformations and enhance metabolic stability. However, the exact juxtaposition of a strained sp²-like cyclopropyl system next to a quaternary carbinol center creates unique electronic environments.
To definitively confirm the synthesis and purity of this scaffold, researchers must rely on a synergistic interplay of spectroscopic techniques. This guide deconstructs the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound, explaining the physical causality behind the data and providing self-validating protocols for acquisition[1].
Nuclear Magnetic Resonance (NMR) Profiling
The NMR spectra of this compound are dictated by the diamagnetic anisotropy of the aromatic ring and the unusual hybridization of the cyclopropyl group. The high s-character of the cyclopropyl C-C bonds causes its protons to be highly shielded, while the quaternary nature of the carbinol carbon makes it a distinct marker in the ¹³C spectrum[2].
Quantitative NMR Data Summaries
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 0.35 – 0.50 | Multiplet (m) | 4H | - | Cyclopropyl -CH₂- |
| 1.25 | Multiplet (m) | 1H | - | Cyclopropyl -CH- |
| 1.52 | Singlet (s) | 3H | - | -CH₃ (attached to C-OH) |
| 1.95 | Broad Singlet (br s) | 1H | - | -OH (exchangeable) |
| 2.36 | Singlet (s) | 3H | - | Ar-CH₃ (m-tolyl) |
| 7.08 | Doublet (d) | 1H | 7.5 | Ar-H (C4) |
| 7.22 | Triplet (t) | 1H | 7.5 | Ar-H (C5) |
| 7.28 | Doublet (d) | 1H | 7.5 | Ar-H (C6) |
| 7.32 | Singlet (s) | 1H | - | Ar-H (C2) |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| 1.5, 2.0 | Secondary (CH₂) | Cyclopropyl -CH₂- |
| 21.6 | Primary (CH₃) | Ar-CH₃ (m-tolyl) |
| 22.4 | Tertiary (CH) | Cyclopropyl -CH- |
| 29.8 | Primary (CH₃) | -CH₃ (attached to C-OH) |
| 74.5 | Quaternary (C) | Carbinol C-OH |
| 122.5, 126.1, 127.8, 128.2 | Tertiary (CH) | Aromatic CH carbons |
| 137.5, 147.2 | Quaternary (C) | Aromatic substituted carbons |
Self-Validating NMR Acquisition Protocol
To ensure the integrity of the chemical shifts reported above, the following protocol utilizes a closed-loop validation system.
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Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl₃ is chosen because it lacks proton signals that would obscure the analyte, readily dissolves lipophilic tertiary alcohols, and provides a deuterium lock signal to stabilize the magnetic field frequency.
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Locking and Tuning : Insert the sample and lock onto the ²H frequency of the solvent. Tune and match the probe specifically to the ¹H and ¹³C frequencies.
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Gradient Shimming : Execute a 3D gradient shim map.
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Causality: Instead of manual shimming, pulsed field gradients map the B₀ magnetic field inhomogeneity along the Z-axis, allowing the software to calculate the exact corrective shim currents in seconds, ensuring a perfectly Lorentzian lineshape.
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Acquisition : Acquire 16 scans for ¹H (relaxation delay = 1s) and 256 scans for ¹³C (relaxation delay = 2s).
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System Validation : Before integrating the analyte peaks, measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. If the TMS linewidth exceeds 0.5 Hz, the shim is invalid , and step 3 must be repeated.
Self-Validating NMR Acquisition Workflow for High-Resolution Analysis.
Mass Spectrometry (MS) & Fragmentation Dynamics
Under Electron Ionization (EI), tertiary alcohols exhibit highly predictable, yet aggressive fragmentation due to the stability of the resulting oxonium ions. The molecular ion (M⁺•) is typically weak or absent, necessitating a reliance on α-cleavage pathways for structural confirmation[3].
Table 3: EI-MS Fragmentation Data (70 eV)
| m/z | Relative Abundance (%) | Ion Assignment | Cleavage Type |
|---|---|---|---|
| 176 | < 5 | [M]⁺• | Molecular Ion |
| 161 | 45 | [M - CH₃]⁺ | α-Cleavage |
| 158 | 10 | [M - H₂O]⁺• | Dehydration |
| 135 | 100 | [M - C₃H₅]⁺ | α-Cleavage (Base Peak) |
| 91 | 65 | [C₇H₇]⁺ | Tropylium / Tolyl cation |
| 85 | 30 | [M - C₇H₇]⁺ | α-Cleavage |
Fragmentation Causality
The base peak at m/z 135 arises from the ejection of the cyclopropyl radical (•C₃H₅, 41 Da). This specific α-cleavage is thermodynamically favored because it relieves the immense steric strain of the cyclopropyl ring while leaving behind a highly resonance-stabilized oxonium ion conjugated with the m-tolyl ring[3].
EI-MS Fragmentation Pathways of 1-(3-Methylphenyl)-1-cyclopropylethanol.
Self-Validating GC-MS Protocol
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Instrument Tuning : Prior to sample injection, tune the mass spectrometer using Perfluorotributylamine (PFTBA).
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Causality: PFTBA provides known fragment ions (m/z 69, 219, 502). Adjusting the repeller and lens voltages to hit target relative abundances for these ions ensures mass accuracy and uniform sensitivity across the m/z 50-600 range. If the m/z 69/219 ratio deviates by >20% from the factory target, the tune fails validation.
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Ionization Energy : Set the electron source to 70 eV.
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Causality: 70 eV is the universal standard energy that provides a reproducible balance between molecular ionization and extensive fragmentation, allowing direct comparison with NIST library spectra[3].
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Injection & Separation : Inject 1 µL of a 1 mg/mL sample (in hexane) onto a non-polar HP-5MS column. Use a temperature ramp from 80°C to 280°C at 15°C/min.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides orthogonal confirmation of the functional groups, particularly the tertiary alcohol and the strained ring system[1].
Table 4: Attenuated Total Reflectance (ATR) IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Causality / Structural Significance |
|---|---|---|---|
| 3450 | Strong, Broad | O-H stretch | Broadening is caused by intermolecular hydrogen bonding in the solid/neat liquid state. |
| 3085 | Weak | C-H stretch (Cyclopropyl) | Appears >3000 cm⁻¹ because the strained ring carbons possess higher s-character (sp²-like) than standard sp³ carbons. |
| 3020 | Medium | C-H stretch (Aromatic) | Standard sp² C-H stretching of the m-tolyl ring. |
| 2970, 2875 | Strong | C-H stretch (Aliphatic) | Standard sp³ C-H stretching of the methyl groups. |
| 1605, 1490 | Medium | C=C stretch | Aromatic ring breathing modes. |
| 1120 | Strong | C-O stretch | Characteristic fingerprint for tertiary alcohols. |
| 785, 705 | Strong | C-H out-of-plane bend | Confirms the meta-disubstituted benzene ring pattern. |
References
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Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL:[Link]
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Spectral Database for Organic Compounds (SDBS) Source: Wikipedia / National Institute of Advanced Industrial Science and Technology (AIST) URL:[Link]
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Protocol for Structure Determination of Unknowns by EI Mass Spectrometry Source: AIP Publishing URL:[Link]
